molecular formula C13H17Cl4NO2 B14166758 N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride CAS No. 100310-81-4

N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride

Cat. No.: B14166758
CAS No.: 100310-81-4
M. Wt: 361.1 g/mol
InChI Key: DAFGEIIXFSVRTJ-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a benzodioxan ring system substituted with chloroethyl and ethylamine groups. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodioxan ring system, followed by the introduction of chloroethyl and ethylamine groups. The final step involves the formation of the hydrochloride salt to enhance solubility and stability.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their anticancer activity.

    N-(2-Chloroethyl)morpholine hydrochloride: Similar in structure but with a morpholine ring instead of a benzodioxan ring.

    N-(2-Chloroethyl)dimethylamine hydrochloride: Contains a dimethylamine group instead of the ethylamine group.

Uniqueness

N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Properties

CAS No.

100310-81-4

Molecular Formula

C13H17Cl4NO2

Molecular Weight

361.1 g/mol

IUPAC Name

2-chloroethyl-[(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]-ethylazanium;chloride

InChI

InChI=1S/C13H16Cl3NO2.ClH/c1-2-17(4-3-14)7-9-8-18-12-5-10(15)11(16)6-13(12)19-9;/h5-6,9H,2-4,7-8H2,1H3;1H

InChI Key

DAFGEIIXFSVRTJ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCCl)CC1COC2=CC(=C(C=C2O1)Cl)Cl.[Cl-]

Origin of Product

United States

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